molecular formula C8H9ClN2OS B7609383 (3-Chloro-4-methylsulfanylphenyl)urea

(3-Chloro-4-methylsulfanylphenyl)urea

Cat. No.: B7609383
M. Wt: 216.69 g/mol
InChI Key: KRZBAJKMEOBTQE-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylsulfanylphenyl)urea is a chemical compound offered for research and development purposes. As a substituted urea derivative, it belongs to a class of organic compounds known for their diverse biological activities and applications in various scientific fields. Urea and thiourea derivatives are frequently investigated in medicinal and agricultural chemistry. Specific areas of research for analogous compounds include their potential use as antifungal agents against plant pathogens and as larvicidal agents against mosquitoes such as Aedes aegypti . Furthermore, polyaromatic urea derivatives are being explored in early-stage research for potential therapeutic applications, such as in the treatment of muscle diseases . The structural motif of the urea core makes this compound a valuable building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. Please note: The specific biological activity, mechanism of action, and detailed research applications for this compound have not been established and are not currently available. This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming the product's identity and/or purity for their specific research application.

Properties

IUPAC Name

(3-chloro-4-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-13-7-3-2-5(4-6(7)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBAJKMEOBTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylsulfanylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-chloro-4-methylsulfanylphenylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in the presence of a catalyst or under catalyst-free conditions, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and chemical purity, making the process suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylsulfanylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a corresponding hydrogen derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrogen derivatives, and various substituted phenylurea compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Chloro-4-methylsulfanylphenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylsulfanylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to its observed biological activities .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 3-Cl, 4-SCH₃ C₈H₉ClN₂OS - High lipophilicity, agrochemical use
1-(3-Chloro-4-methylphenyl)urea 3-Cl, 4-CH₃ C₈H₉ClN₂O 13142-64-8 Herbicide intermediate
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea 4-Cl, 2,4-diCl C₁₃H₉Cl₃N₂O 82200-77-9 Historical herbicide
3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid-methyl ester Heterocyclic sulfamoyl C₁₀H₁₁ClN₂O₃S 100784-27-8 Enzyme inhibition

Table 2. Substituent Effects on Physicochemical Properties

Substituent Electron Effect Lipophilicity (LogP) Solubility
-Cl Electron-withdrawing Moderate increase Low aqueous solubility
-SCH₃ Electron-donating High increase Moderate (organic solvents)
-SO₂NH₂ Polar, H-bonding Moderate High aqueous solubility

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of (3-Chloro-4-methylsulfanylphenyl)urea?

  • Methodological Answer: Key techniques include:
  • Nuclear Magnetic Resonance (NMR): To confirm the urea linkage and substituent positions via chemical shifts (e.g., NH protons at δ 6–8 ppm).
  • High-Performance Liquid Chromatography (HPLC): For purity assessment using reverse-phase columns with UV detection.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to verify molecular weight ([M+H]+ peak at m/z 257.7).
  • Infrared Spectroscopy (IR): Urea carbonyl stretching at ~1640–1680 cm⁻¹ .
  • Elemental Analysis: To validate the molecular formula (C₈H₉ClN₂OS).

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

  • Methodological Answer:
  • Reaction Conditions: Use 3-chloro-4-methylsulfanylaniline and an isocyanate derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
  • Catalysis: Add a catalytic amount of triethylamine to accelerate urea bond formation.
  • Temperature Control: Maintain 0–5°C during exothermic reactions to minimize side products.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. What solvent systems and reaction conditions are optimal for synthesizing this compound?

  • Methodological Answer:
SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM0–512–2470–80
THF256–860–70
DMF802–4<50
Avoid polar aprotic solvents like DMF at high temperatures due to decomposition risks. DCM at low temperatures is preferred for controlled reactivity .

Advanced Research Questions

Q. How do structural modifications to the urea core and aromatic substituents affect the bioactivity profile of this compound derivatives?

  • Methodological Answer:
  • Substituent Effects:
  • Chloro Group (3-position): Enhances lipophilicity and target binding (e.g., kinase inhibition) but may reduce solubility .
  • Methylsulfanyl Group (4-position): Modulates electron density and metabolic stability via steric hindrance .
  • Case Study:
    Replacing methylsulfanyl with trifluoromethyl (as in ) increases potency against viral proteases but reduces cellular permeability due to higher hydrophobicity .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer:
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Dose-Response Analysis: Perform EC₅₀/IC₅₀ comparisons across multiple concentrations.
  • Metabolic Stability Testing: Evaluate cytochrome P450 interactions to identify false negatives .
  • Structural Confirmation: Recharacterize disputed batches via XRD or 2D-NMR to rule out isomerism .

Q. What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound?

  • Methodological Answer:
  • Kinase Activity Assays:
  • Radioactive ATP-utilization assays (e.g., for EGFR or VEGFR2).
  • Luminescence-based ADP-Glo™ assays for high-throughput screening.
  • Cellular Validation:
  • Western blotting to assess phosphorylation inhibition (e.g., p-ERK levels).
  • Proliferation assays (MTT/XTT) in cancer cell lines (IC₅₀ range: 1–10 µM) .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound derivatives?

  • Methodological Answer:
  • Core Modifications: Synthesize analogs with varying substituents (e.g., fluoro, methoxy) on the phenyl rings.
  • Biological Testing: Screen against panels of enzymes (kinases, phosphatases) and cancer cell lines.
  • Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.
    Example: shows 2,4-dimethoxyphenyl substitution increases kinase inhibition by 40% compared to methylsulfanyl .

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